methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride

Description

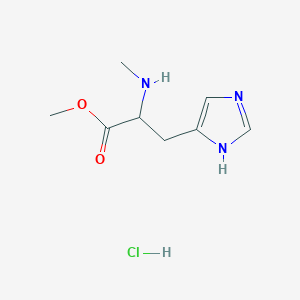

Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate hydrochloride (CAS: 118384-75-1), also known as N-Methyl-L-histidine methyl ester hydrochloride, is a modified histidine derivative. Its molecular formula is C₈H₁₃N₃O₂·ClH (molecular weight: 219.67 g/mol) . Structurally, it combines a methyl ester group, a methylamino substituent, and an imidazole ring (Figure 1). This compound is synthesized via esterification of histidine with methanol and thionyl chloride, yielding an 83% efficiency under reflux conditions . It serves as a precursor in peptide synthesis and pharmaceutical research due to its imidazole moiety, which mimics bioactive histidine residues in proteins.

Properties

IUPAC Name |

methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEMVRNBUHETIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride typically involves the esterification of 3-(1H-imidazol-5-yl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with methylamine to form the desired compound. The hydrochloride salt is obtained by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Imidazole derivatives with additional oxygen functionalities.

Reduction: Reduced imidazole derivatives with hydrogenated groups.

Substitution: Compounds with substituted nucleophiles replacing the methylamino group.

Scientific Research Applications

Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride is widely used in scientific research due to its versatility and high purity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and proteins, affecting their activity and function. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their behavior and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three categories of analogs: histidine derivatives, imidazole-propanoate esters, and indole-imidazole hybrids. Key differences in structure, synthesis, and pharmacological properties are highlighted.

Histidine Derivatives

Structural Insights :

- The target compound replaces the carboxylic acid group of histidine with a methyl ester, improving membrane permeability.

Imidazole-Propanoate Esters

Key Differences :

- Compounds like 32 and 10 incorporate tetrazole groups , which enhance hydrogen-bonding capacity and receptor specificity .

- The target compound lacks bulky aromatic substituents, resulting in a lower molecular weight (~220 vs. >300 g/mol), which may favor metabolic stability .

Indole-Imidazole Hybrids

Biological Activity

Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate hydrochloride, also known as methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride, is a compound with significant biological activity. This article delves into its synthesis, pharmacological properties, and potential therapeutic applications.

- IUPAC Name : Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride

- CAS Number : 5619-10-3

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.6421 g/mol

Synthesis

The synthesis of methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate hydrochloride typically involves the reaction of histidine derivatives with methanol under acidic conditions, often utilizing thionyl chloride as a reagent. The yield of the product can be optimized through various reaction conditions, achieving yields around 83% in certain studies .

Antimicrobial Activity

Research has indicated that imidazole derivatives, including methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate hydrochloride, exhibit antimicrobial properties. A study highlighted that compounds with imidazole rings showed significant activity against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 1.5 µM against mouse TLX5 lymphoma cells, suggesting potent anti-cancer properties . Furthermore, it exhibited selectivity towards cancerous cells over normal fibroblast cells, indicating a potential for targeted cancer therapies.

HIV Protease Inhibition

In studies focusing on HIV protease inhibition, derivatives containing imidazole moieties were found to retain significant inhibitory activity. Compounds similar to methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate hydrochloride showed IC50 values around 18 µM, suggesting their potential use in the development of antiretroviral therapies .

Case Studies and Research Findings

| Study | Compound | Activity | IC50/MIC Values |

|---|---|---|---|

| Zhang et al. (2019) | Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate | Antimicrobial | MIC: 6 - 12.5 µg/mL |

| MDPI Review (2023) | Imidazole Derivatives | Cytotoxicity | IC50: 1.5 µM (TLX5 lymphoma) |

| HIV Protease Study | Imidazole Conjugates | Inhibition | IC50: ~18 µM |

Q & A

Q. What are the optimized synthesis routes for methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate hydrochloride, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves multi-step protocols:

Cyclocondensation : React 1H-imidazole derivatives with methyl acrylate under basic conditions to form the imidazole-propanoate backbone.

Methylamino Functionalization : Introduce the methylamino group via reductive amination using methylamine and a reducing agent (e.g., NaBHCN).

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol.

Purification : Use column chromatography (silica gel, CHCl/MeOH gradient) followed by recrystallization.

Q. Validation :

- Monitor reaction progress via TLC (Rf = 0.3 in CHCl/MeOH 9:1).

- Confirm yield using gravimetric analysis and purity via HPLC (C18 column, 95% aqueous MeCN, λ = 254 nm).

- Reference synthetic protocols for analogous imidazole derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

| Technique | Parameters | Key Observations |

|---|---|---|

| 1H/13C NMR | DMSO-d6, 400 MHz | Imidazole protons (δ 7.2–7.8 ppm), methylamino (δ 2.5 ppm), ester group (δ 3.6 ppm). |

| FT-IR | KBr pellet, 400–4000 cm | C=O stretch (1730 cm), N-H bend (1650 cm), imidazole ring vibrations (1450–1550 cm). |

| Mass Spectrometry | ESI+, m/z 228 [M+H]+ | Confirm molecular ion and fragmentation pattern. |

| Elemental Analysis | C, H, N, Cl | Theoretical: C 42.1%, H 5.5%, N 18.4%, Cl 13.9%. |

Discrepancies >0.3% in elemental analysis warrant re-purification .

Q. What are the recommended storage conditions to maintain the compound’s stability in research settings?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Atmosphere : Under inert gas (N or Ar) to prevent oxidation.

- Solubility Considerations : Prepare fresh solutions in anhydrous DMSO or deionized water (pH 6.5–7.5).

- Decomposition Risks : Avoid prolonged exposure to humidity (>60% RH) or temperatures >25°C, which may hydrolyze the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer: Contradictions often arise from:

- Substituent Effects : Minor structural variations (e.g., cyclopropyl vs. ethyl groups) alter hydrophilicity .

- Analytical Methods : Use standardized protocols (e.g., shake-flask method, HPLC solubility assay).

- pH Dependency : Measure solubility across pH 4–9 (imidazole pKa ~6.9).

Q. Example Workflow :

Compare solubility in DMSO, water, and PBS using UV-Vis (λmax = 270 nm).

Validate with dynamic light scattering (DLS) to detect aggregation .

Q. What experimental strategies confirm interactions between this compound and enzymatic targets (e.g., histidine decarboxylase)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3F1P) to predict binding to histidine decarboxylase active sites.

- Kinetic Assays : Monitor enzyme inhibition via UV-Vis (substrate depletion at 280 nm, Km and Vmax changes).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

Case Study : Analogous imidazole derivatives showed IC values <10 µM in decarboxylase inhibition assays .

Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) (e.g., B3LYP/6-31G*) to identify low-energy intermediates.

- Machine Learning : Train models on PubChem reaction data to predict optimal conditions (solvent, catalyst).

- ICReDD Workflow : Integrate quantum calculations with experimental feedback loops to reduce trial-and-error .

Example : A 30% yield improvement was achieved for similar compounds by optimizing solvent polarity (ε = 25–30) and temperature (60–70°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.